molecular formula C30H48O2 B1231066 (3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B1231066
M. Wt: 440.7 g/mol
InChI Key: AOXXVRDKZLRGTJ-CUJMEZSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Ganoderma pfeifferi with data available.

Scientific Research Applications

1. Structural Analysis and Crystallography

The compound has been studied in the context of crystallography, providing insights into molecular conformations and interactions. In one study, a similar compound, 5,22-Stigmastadien-3β-yl p-toluenesulfonate, was analyzed for its structural features, revealing significant variations in the orientations of peripheral groups and E-conformation of the C=C bond in the side chain (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

2. Isolation and Identification from Natural Sources

Compounds structurally similar to the one have been isolated from natural sources like Skimmia laureola. The study of 24-Methyllanosta-7,25-dien-3-one revealed its chair, half-chair, and boat conformations, providing a basis for understanding the molecular geometry of similar compounds (Hussain, Habib-ur-Rehman, & Parvez, 2010).

3. Antimicrobial Activity

Research has been conducted on compounds with similar structures to assess their antimicrobial properties. A study on Leplaea mayombenis root extract identified several compounds, including one with a similar structure, showing varying degrees of antimicrobial activity (Sidjui et al., 2015).

4. Computer-Aided Drug Design

In the realm of drug development, especially for combating infections like MRSA, computer-aided design has been utilized to screen compounds with structural similarities for potential therapeutic uses. This approach aids in the preliminary evaluation of novel inhibitors (Skariyachan et al., 2011).

5. Development of Cholesterol Metabolism Regulators

The compound's structural analogs have been used to synthesize modulators for Liver X receptors, which play a crucial role in cholesterol metabolism. This indicates potential applications in treating cardiovascular diseases and Alzheimer’s disease (Ching, 2013).

properties

Product Name

(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22+,25?,26+,28-,29-,30+/m1/s1

InChI Key

AOXXVRDKZLRGTJ-CUJMEZSJSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO)[C@@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

synonyms

ganodermadiol
lanosta-7,9(11),24-triene-3,26-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

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